molecular formula C10H9NO3 B051977 1-Methylisoquinoline-3,6,7-triol CAS No. 122670-03-5

1-Methylisoquinoline-3,6,7-triol

Cat. No. B051977
M. Wt: 191.18 g/mol
InChI Key: PHSSRIPWMGJIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylisoquinoline-3,6,7-triol is a naturally occurring compound that belongs to the class of isoquinoline alkaloids. It is a potent antioxidant and has been found to possess several therapeutic properties. In recent years, there has been a growing interest in the synthesis, mechanism of action, and therapeutic potential of 1-Methylisoquinoline-3,6,7-triol.

Mechanism Of Action

The mechanism of action of 1-Methylisoquinoline-3,6,7-triol is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been found to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.

Biochemical And Physiological Effects

1-Methylisoquinoline-3,6,7-triol has been found to have several biochemical and physiological effects. It can reduce oxidative stress, inflammation, and apoptosis. It can also promote cell survival, angiogenesis, and tissue repair. Furthermore, it has been found to have a protective effect on the nervous system and can improve cognitive function.

Advantages And Limitations For Lab Experiments

1-Methylisoquinoline-3,6,7-triol has several advantages for lab experiments. It is a potent antioxidant and can scavenge free radicals, which are known to interfere with experimental results. It also has anti-inflammatory properties, which can reduce inflammation-induced experimental artifacts. However, its low yield and limited solubility in water can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 1-Methylisoquinoline-3,6,7-triol. One area of research could focus on optimizing the synthesis method to increase the yield and solubility of the compound. Another area of research could focus on the development of novel drug delivery systems to improve the bioavailability of the compound. Furthermore, more studies are needed to fully understand the mechanism of action of 1-Methylisoquinoline-3,6,7-triol and its potential therapeutic applications.

Synthesis Methods

1-Methylisoquinoline-3,6,7-triol can be synthesized by several methods, including the oxidative coupling of 1-methylisoquinoline with a suitable oxidant, such as hydrogen peroxide, under basic conditions. Another method involves the use of a copper-catalyzed reaction between 2-aminophenol and 2-bromoanisole. The yield of the synthesis process is relatively low, and further research is needed to optimize the synthesis method.

Scientific Research Applications

1-Methylisoquinoline-3,6,7-triol has been extensively studied for its potential therapeutic applications. It has been found to possess potent antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. It has also been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

CAS RN

122670-03-5

Product Name

1-Methylisoquinoline-3,6,7-triol

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6,7-dihydroxy-1-methyl-2H-isoquinolin-3-one

InChI

InChI=1S/C10H9NO3/c1-5-7-4-9(13)8(12)2-6(7)3-10(14)11-5/h2-4,12-13H,1H3,(H,11,14)

InChI Key

PHSSRIPWMGJIJI-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=CC2=CC(=O)N1)O)O

Canonical SMILES

CC1=C2C=C(C(=CC2=CC(=O)N1)O)O

synonyms

3(2H)-Isoquinolinone,6,7-dihydroxy-1-methyl-(9CI)

Origin of Product

United States

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